N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine
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Overview
Description
N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine is a complex organic compound that features a combination of butyl, fluorophenyl, sulfonyl, and phenyloxazolamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfonyl oxoacetimides, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-butyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-2-3-13-21-18-19(22-17(25-18)14-7-5-4-6-8-14)26(23,24)16-11-9-15(20)10-12-16/h4-12,21H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMREVWLOUHCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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